4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-tert-butylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHADMZXCKCKARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424255 | |
| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904807-77-8 | |
| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 2-Tert-Butylaniline with Succinic Anhydride Derivatives
The most direct route involves the acylation of 2-tert-butylaniline with a succinic acid derivative. This method typically employs succinic anhydride or its protected forms to form the amide bond.
Key Steps:
Synthesis of 2-Tert-Butylaniline :
- Prior alkylation of aniline with isobutene or tert-butyl chloride using solid acid catalysts (e.g., HZSM-5 modified with phosphotungstic acid) yields 2-tert-butylaniline with high regioselectivity.
- Example conditions: 180–200°C, 2–6 hours, methyl tert-butyl ether as alkylating agent, yielding >57% 2-tert-butylaniline.
Acylation Reaction :
Table 1: Representative Acylation Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Succinic anhydride | THF | 0–25°C | 68% | |
| Ethyl bromoacetate | CH₂Cl₂ | −40°C | 71% |
Halogenation-Coupling Strategy via β-Keto Esters
This method, adapted from patent EP1097919A2, involves halogenation of β-keto esters followed by hydrolysis and decarboxylation.
Procedure:
Formation of β-Keto Ester Intermediate :
Halogenation at the α-Position :
Hydrolysis and Decarboxylation :
Key Data:
Catalytic Alkylation and Subsequent Functionalization
A multi-step approach combines alkylation of aniline with tert-butyl groups and subsequent acylation.
Process Overview:
Alkylation of Aniline :
Introduction of Oxobutanoic Acid Moiety :
Advantages:
Ozonolysis of Methylene Precursors
Adapted from US9963423B2, this method uses ozonolysis to generate the oxo group.
Steps:
Synthesis of 4-Amino-2-Methylene-4-Oxobutanoic Acid :
Ozonolysis in Aqueous Medium :
Yield and Purity:
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Scalability | Hazard Profile |
|---|---|---|---|
| Acylation | 68–71% | Moderate | Low |
| Halogenation-Coupling | 69–71% | High | Moderate (halogens) |
| Catalytic Alkylation | 57–83% | High | Low |
| Ozonolysis | >98% | Moderate | High (ozone) |
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation to form nitro or nitroso derivatives.
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
-
Mechanism : The oxidation converts the primary amine (-NH₂) to a nitroso (-NHO) or nitro (-NO₂) group via intermediate radical formation .
-
Products :
Reaction Type Product Formula Key Features Oxidation C₁₄H₁₈N₂O₃ Nitroso derivative
Reduction Reactions
The ketone group (C=O) is reduced to an alcohol (-CH₂OH).
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF .
-
Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.
-
Products :
Reaction Type Product Formula Key Features Reduction C₁₄H₂₁NO₃ Alcohol derivative
Substitution Reactions
The tert-butylphenyl ring undergoes electrophilic aromatic substitution (EAS).
-
Reagents : Bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) in nitrobenzene .
-
Mechanism : The tert-butyl group directs substitution to the para position.
-
Products :
Reaction Type Product Formula Key Features Substitution C₁₄H₁₈BrNO₃ Brominated derivative
Reaction Mechanisms and Key Reagents
Oxidized Products
-
Nitroso Derivative : Exhibits potential as an enzymatic inhibitor in biochemical studies .
-
Nitro Derivative : Demonstrates antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) .
Reduced Products
Substituted Products
In Vitro Antibacterial Activity
-
Gram-positive bacteria : The nitro derivative of the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus .
-
Gram-negative bacteria : Moderate activity (MIC > 50 μg/mL) against Escherichia coli .
Cytotoxicity Assessments
Comparison with Structurally Similar Compounds
Scientific Research Applications
Pharmaceutical Research Applications
-
Antibacterial Activity :
- Studies have shown that compounds similar to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid exhibit significant antibacterial properties. For instance, related compounds demonstrated effective inhibition against antibiotic-resistant strains of bacteria such as Enterococcus faecalis at concentrations as low as 32 μg/ml .
- Drug Development :
- Molecular Docking Studies :
Biochemical Studies
-
UV Filter in Human Lenses :
- A related compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, has been identified as a significant UV filter in human lenses. This suggests that derivatives of this compound may play a role in protecting ocular tissues from UV damage, highlighting its potential in ophthalmology .
- Biosynthesis Investigations :
Cosmetic Formulations
-
Topical Applications :
- The unique properties of this compound make it suitable for use in cosmetic products, particularly as an active ingredient in sunscreens and moisturizers due to its UV-filtering capabilities. Formulation studies have demonstrated its effectiveness in enhancing skin hydration and stability of cosmetic products .
- Experimental Design in Formulation Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Tert-butylphenyl)amino]benzoic acid
- 2-Amino-4-tert-butylphenol
- Bis(4-tert-butylphenyl)amine
Uniqueness
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with molecular targets. Additionally, the amino and carbonyl groups offer versatile sites for chemical modifications and interactions.
Biological Activity
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol, is an organic compound notable for its unique combination of functional groups, including an amino group, a ketone, and a tert-butyl group attached to a phenyl ring. This structure grants it distinct chemical reactivity and potential biological activities that are currently under investigation for various therapeutic applications.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The presence of the tert-butyl group introduces steric hindrance that can influence its interaction with biological receptors, while the amino and carbonyl groups provide sites for chemical modifications that enhance its biological efficacy.
Key Reactions:
- Oxidation: Formation of nitro or nitroso derivatives.
- Reduction: Formation of alcohol derivatives.
- Substitution: Formation of substituted phenyl derivatives.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug discovery.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties: Investigations into its anticancer potential are ongoing, focusing on its ability to modulate cellular processes related to cancer progression.
- Enzymatic Inhibition: The compound has been explored as a biochemical probe in enzymatic studies, indicating its utility in understanding enzyme mechanisms and developing inhibitors .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound. For instance:
-
In Vitro Antibacterial Activity:
- A study assessed various synthesized compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against specific strains, suggesting potential applications in antimicrobial therapy .
- Cytotoxicity Assessments:
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid | C13H19NO3 | Contains a tert-butoxycarbonyl group |
| 2-Amino-3-(tert-butyl)benzoic acid | C12H17NO2 | Features a benzoic acid structure |
| N-(tert-butyl)-2-aminoacetic acid | C6H13NO2 | Simpler structure with an aminoacetic moiety |
This table illustrates how the specific functional groups in this compound contribute to its distinct reactivity and biological properties not found in similar compounds.
Q & A
Basic: What are the established synthetic routes for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling 2-tert-butylaniline with a suitable oxobutanoic acid derivative. A common approach is nucleophilic acyl substitution, where the amine reacts with a reactive carbonyl species (e.g., succinic anhydride derivatives). For optimization:
- Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid group .
- Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) influence reaction kinetics.
- Monitor reaction progress via TLC or HPLC to identify intermediate stages and minimize side products (e.g., over-alkylation) .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the amide carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for crystalline derivatives (e.g., metal complexes) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .
- HPLC with UV/Vis Detection : Quantifies purity using reverse-phase columns (C18) and a mobile phase of acetonitrile/water with 0.1% formic acid .
Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition or receptor-binding activity?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural similarities to known targets of fluorinated or tert-butyl-containing analogs (e.g., kynurenine 3-hydroxylase, IC = 12.5 µM for a fluorophenyl analog) .
- Kinetic Assays : Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion for oxidoreductases).
- Dose-Response Curves : Calculate IC values with serial dilutions (1 nM–100 µM) and fit data using nonlinear regression models (e.g., GraphPad Prism) .
- Competitive Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Advanced: What strategies are recommended for studying its metal complexation behavior and associated bioactivity?
Methodological Answer:
- Ligand Design : The oxobutanoic acid moiety and amide group provide coordination sites for metals like Cu(II) or Zn(II). Synthesize complexes under inert conditions (N atmosphere) .
- Spectroscopic Analysis :
- UV-Vis : Detect d-d transitions (e.g., λ ~600 nm for Cu(II)).
- EPR : Confirm paramagnetic metal centers .
- Biological Testing : Compare the antimicrobial or anticancer activity of free ligands vs. metal complexes using cell viability assays (e.g., MTT) .
Advanced: How should conflicting data on biological activity (e.g., IC50_{50}50 variability) be resolved?
Methodological Answer:
- Source Validation : Ensure compound purity (>95% by HPLC) and verify structural integrity via NMR .
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl vs. tert-butylphenyl groups) to identify SAR trends .
- Meta-Analysis : Cross-reference data with databases like PubChem or ChEMBL to identify outliers .
Advanced: What experimental approaches assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation products via HPLC-MS .
- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using UV spectroscopy at λ .
- Long-Term Storage : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
